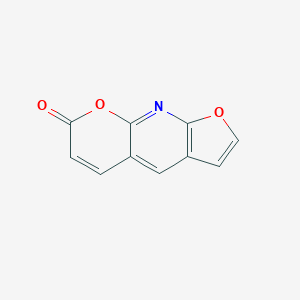

8-Azapsoralen

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Azapsoralen is a chemical compound that belongs to the family of psoralen derivatives. It is a heterocyclic organic compound that contains an azole ring and a fused benzene ring. 8-Azapsoralen is a potent DNA photo-crosslinking agent that has been widely used in scientific research applications.

Mécanisme D'action

The mechanism of action of 8-Azapsoralen involves the formation of a covalent bond between the psoralen molecule and the DNA strand upon exposure to UV light. This crosslinking can occur between two adjacent nucleotides on the same strand or between nucleotides on opposite strands. The crosslinking of DNA can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis.

Effets Biochimiques Et Physiologiques

The biochemical and physiological effects of 8-Azapsoralen are mainly related to its ability to crosslink with DNA. This can lead to the inhibition of DNA replication and transcription, as well as the induction of DNA damage and apoptosis. In addition, 8-Azapsoralen has been shown to have anti-inflammatory and immunomodulatory effects, which may be useful in the treatment of certain diseases.

Avantages Et Limitations Des Expériences En Laboratoire

The main advantage of using 8-Azapsoralen in lab experiments is its ability to form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation. However, the use of 8-Azapsoralen is limited by its potential toxicity and the need for UV light exposure, which can lead to DNA damage and cell death.

Orientations Futures

There are several future directions for the use of 8-Azapsoralen in scientific research. One area of research is the development of new photo-crosslinking agents that are less toxic and more efficient than 8-Azapsoralen. Another area of research is the application of 8-Azapsoralen in the study of DNA-protein interactions in living cells, which may provide insights into the mechanisms of gene regulation and cellular signaling. Finally, the use of 8-Azapsoralen in the development of new therapies for cancer and other diseases is an area of active research.

Méthodes De Synthèse

The synthesis of 8-Azapsoralen is a multi-step process that involves the reaction of 4-aminobenzoic acid with ethyl acetoacetate to form 4-aminobenzoylacetate. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone, which is cyclized to form the azole ring. Finally, the azole ring is fused with the benzene ring by reacting with 1,2-dihydroxybenzene in the presence of a catalyst.

Applications De Recherche Scientifique

8-Azapsoralen has been widely used in scientific research applications, especially in the field of molecular biology. It is a potent DNA photo-crosslinking agent that can form covalent bonds with DNA upon exposure to UV light. This property has been used to study DNA-protein interactions, DNA repair mechanisms, and DNA damage caused by environmental factors such as UV radiation.

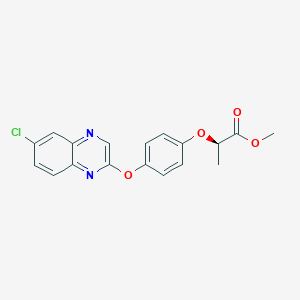

Propriétés

Numéro CAS |

140366-15-0 |

|---|---|

Nom du produit |

8-Azapsoralen |

Formule moléculaire |

C10H5NO3 |

Poids moléculaire |

187.15 g/mol |

Nom IUPAC |

4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |

InChI |

InChI=1S/C10H5NO3/c12-8-2-1-6-5-7-3-4-13-9(7)11-10(6)14-8/h1-5H |

Clé InChI |

GYEDUQJCKFXZAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |

SMILES canonique |

C1=CC(=O)OC2=NC3=C(C=CO3)C=C21 |

Autres numéros CAS |

140366-15-0 |

Synonymes |

8-azapsoralen |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B133141.png)

![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)